molecular formula C12H2Br8O B1431230 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether CAS No. 446255-50-1

2,2',3,3',4,5',6,6'-Octabromodiphenyl ether

Cat. No.: B1431230
CAS No.: 446255-50-1
M. Wt: 801.4 g/mol
InChI Key: HQWFMMKREWXIGN-UHFFFAOYSA-N
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Description

2,2',3,3',4,5',6,6'-Octabromodiphenyl ether is a brominated flame retardant belonging to the polybrominated diphenyl ethers (PBDEs) family. These compounds are widely used in various industries to enhance the fire resistance of materials, particularly in electronics, textiles, and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. This process requires the use of bromine (Br2) in the presence of a catalyst, such as ferric bromide (FeBr3), under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters to ensure product quality and yield. The process involves the careful addition of bromine to diphenyl ether, followed by purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like zinc (Zn) or sodium borohydride (NaBH4) are employed in the presence of a suitable solvent.

  • Substitution: Halogen exchange reactions can be performed using different halides, such as chlorine (Cl2) or iodine (I2), in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various brominated and non-brominated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2',3,3',4,5',6,6'-Octabromodiphenyl ether has several scientific research applications, including:

  • Chemistry: Used as a model compound in the study of bromination reactions and the behavior of PBDEs in different chemical environments.

  • Biology: Investigated for its potential effects on biological systems, including its impact on endocrine function and developmental processes.

  • Medicine: Studied for its potential toxicological properties and its role in environmental health research.

  • Industry: Employed in the development of new flame-retardant materials and the assessment of their environmental impact.

Mechanism of Action

The mechanism by which 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether exerts its effects involves its interaction with various molecular targets and pathways. The compound can disrupt endocrine function by mimicking or interfering with the action of natural hormones, leading to potential adverse health effects.

Comparison with Similar Compounds

2,2',3,3',4,5',6,6'-Octabromodiphenyl ether is compared with other similar compounds, such as 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether (DecaBDE) and 2,2',3,3',4,5,5',6,6'-Heptabromodiphenyl ether (HeptaBDE). These compounds share similar structures and applications but differ in their degree of bromination and potential environmental impact.

Properties

IUPAC Name

1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-2-6(16)11(10(20)7(3)17)21-12-8(18)4(14)1-5(15)9(12)19/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWFMMKREWXIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879984
Record name BDE-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446255-50-1
Record name 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5',6,6'-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52A340R39R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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